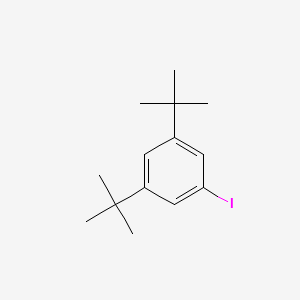

1,3-Di-tert-butyl-5-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-ditert-butyl-5-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNJNYKUXPHIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,3 Di Tert Butyl 5 Iodobenzene in Advanced Organic Transformations

Cross-Coupling Reactions: Steric and Electronic Influences on Catalytic Efficiency and Selectivity

Cross-coupling reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. However, the efficiency and selectivity of these reactions are highly sensitive to both the electronic properties and the steric environment of the substrates. For 1,3-di-tert-butyl-5-iodobenzene, the dominant factor governing its reactivity is the immense steric hindrance around the reactive C-I bond. This steric congestion significantly impedes the approach of bulky metal-ligand catalysts, thereby slowing down or completely inhibiting reactions that proceed smoothly with less hindered aryl halides.

Palladium catalysis is the most widely used method for cross-coupling reactions due to its general reliability and functional group tolerance. researchgate.netsigmaaldrich.com However, substrates like this compound push the boundaries of conventional palladium catalysis, requiring highly specialized conditions to achieve successful coupling.

These four named reactions are fundamental palladium-catalyzed transformations for C-C bond formation. While immensely powerful for a wide range of substrates, their application to this compound is exceptionally challenging due to the steric hindrance which primarily affects the initial oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. nih.gov For a substrate like this compound, the reaction would be sluggish due to the difficulty of the palladium catalyst inserting into the sterically shielded C-I bond. Even if oxidative addition occurs, the subsequent transmetalation step with the boronic acid or ester could also be sterically impeded.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. acs.orggoogle.com The reaction is sensitive to steric effects, and while aryl iodides are generally very reactive, the bulky tert-butyl groups in this compound would necessitate high temperatures and highly active catalysts to facilitate the initial oxidative addition. researchgate.netchemsrc.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov The mechanism often involves both palladium and a copper co-catalyst. The rates of Sonogashira couplings are known to be dependent on the steric bulk of the phosphine (B1218219) ligands and the substrates. rsc.org The extreme steric hindrance of this compound makes it a particularly difficult substrate for this transformation.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. nih.gov While organostannanes are highly reactive, the success of the Stille reaction with a hindered electrophile like this compound would still be contingent on overcoming the high activation barrier for oxidative addition. rsc.orgacs.org

Due to the extreme difficulty in coupling this compound, specific literature examples with detailed yields are scarce. The table below presents illustrative starting conditions that a researcher might employ for a challenging Suzuki-Miyaura coupling of a sterically hindered aryl iodide, based on general principles for such substrates.

Illustrative Conditions for a Challenging Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Precatalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl monophosphine ligands are essential for hindered substrates. researchgate.net |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. |

| Solvent | Toluene, Dioxane, or THF/H₂O | Anhydrous, high-boiling point solvents are often necessary. |

| Temperature | 80-120 °C | Elevated temperatures are needed to overcome the high activation energy barrier. |

For cross-coupling reactions involving sterically hindered substrates like this compound, the choice of ligand is paramount. Standard ligands like triphenylphosphine (B44618) (PPh₃) are generally ineffective. The breakthrough in coupling such challenging substrates came with the development of bulky and electron-rich phosphine ligands. wikipedia.org

These ligands, often biaryl monophosphines (e.g., Buchwald ligands) or those with bulky alkyl groups (e.g., tri-tert-butylphosphine), exhibit several key features:

Steric Bulk: The large size of the ligand promotes the formation of a coordinatively unsaturated, 12- or 14-electron L-Pd(0) complex. This highly reactive species is more capable of undergoing oxidative addition with a hindered aryl halide.

Electron-Donating Ability: These ligands are strong σ-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the insertion of the metal into the carbon-halogen bond. researchgate.net

The combination of these properties accelerates the rate-limiting oxidative addition step, leading to higher catalyst performance and increased turnover frequencies (TOFs) that would otherwise be negligible.

Common Bulky Phosphine Ligands for Hindered Couplings

| Ligand Name | Abbreviation | Structural Class | Key Feature |

|---|---|---|---|

| Tri-tert-butylphosphine | P(t-Bu)₃ | Alkylphosphine | Highly basic and sterically demanding. wikipedia.org |

| SPhos | SPhos | Biaryl Monophosphine | Effective for a wide range of hindered Suzuki-Miyaura couplings. |

| XPhos | XPhos | Biaryl Monophosphine | Excellent for hindered substrates in various coupling reactions. |

| RuPhos | RuPhos | Biaryl Monophosphine | Often shows superior activity for electron-rich or hindered aryl halides. |

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Detailed Mechanistic Elucidation: Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The catalytic cycle for palladium-catalyzed cross-coupling reactions is generally understood to involve three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide (Ar-I) to form a Pd(II) intermediate (Ar-Pd-I). For this compound, this is the most critical and challenging step. The steric bulk of the two ortho tert-butyl groups physically blocks the palladium complex from easily accessing the C-I bond, resulting in a very high activation energy for this step. nih.gov Theoretical studies on other aryl iodides have extensively investigated this process. uni-muenchen.de

Transmetalation: The organometallic coupling partner (e.g., R-B(OH)₂ in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-R). This step is also susceptible to steric hindrance, as both the aryl group and the incoming R group are coordinated to the same palladium atom.

Reductive Elimination: The two organic groups (Ar and R) are expelled from the palladium center, forming the new C-C bond in the final product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.

Given the difficulties with palladium, other transition metals offer alternative mechanistic pathways that can sometimes accommodate sterically demanding substrates.

Gold (Au): Gold-catalyzed cross-coupling reactions of aryl iodides are an emerging field. researchgate.net These reactions often proceed through a Au(I)/Au(III) catalytic cycle. While promising, the successful coupling of an extremely hindered substrate like this compound using gold catalysis has not been widely demonstrated.

Nickel (Ni): Nickel catalysts are often more effective than palladium for coupling sterically hindered electrophiles. rsc.org Nickel's smaller atomic radius and different redox properties can lead to alternative reaction mechanisms, sometimes involving single-electron transfer (SET) and radical intermediates, which may be less sensitive to steric bulk than the concerted oxidative addition typical of palladium. nih.govnih.govresearchgate.net This makes nickel a more promising candidate for reactions with this compound.

Copper (Cu): Copper is most famously used in the Ullmann coupling (see below) but also finds use in other C-C bond-forming reactions. acs.org Modern copper-catalyzed systems, often with specific ligands, can facilitate couplings under milder conditions than the classical Ullmann reaction.

The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls, involving the copper-mediated coupling of two aryl halide molecules at high temperatures. nih.gov

Ar-I + Cu (excess) --(heat)--> Ar-Ar

The harsh conditions (typically >200 °C) can provide the necessary energy to overcome the high activation barriers associated with sterically hindered substrates. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate. nih.gov For a substrate like this compound, an Ullmann-type homocoupling could be a viable, if low-yielding, strategy to synthesize 3,3',5,5'-tetra-tert-butylbiphenyl, where palladium-catalyzed methods might fail completely.

Nucleophilic Substitution Reactions on the Aryl Halide Core

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for the functionalization of aryl halides. However, the reactivity of this compound in these transformations is significantly influenced by its substitution pattern.

The displacement of the iodide in this compound by a nucleophile is governed primarily by steric and electronic factors.

Steric Hindrance: The two tert-butyl groups positioned meta to the iodine atom create substantial steric congestion around the reaction center. This bulkiness severely impedes the approach of a nucleophile, which is a critical step in the common SNAr mechanism that proceeds through a Meisenheimer complex. Consequently, direct nucleophilic substitution reactions that are facile on less hindered aryl iodides are often challenging with this substrate. Potassium tert-butoxide, for instance, is known to be a bulky base and a poor nucleophile in substitution reactions due to steric hindrance. masterorganicchemistry.com

Electronic Effects: The tert-butyl groups are weakly electron-donating, which slightly deactivates the aromatic ring towards nucleophilic attack. For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by strong electron-withdrawing groups, which are absent in this molecule.

Halogen Reactivity: In the context of halogen displacement, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide a good leaving group. savemyexams.comyoutube.com However, this factor is often overshadowed by the prohibitive steric hindrance.

Due to these limitations, alternative strategies, often involving transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann couplings), are generally required to achieve effective nucleophilic substitution on this sterically encumbered aryl iodide.

Selective Dehalogenation and Reduction Methodologies

The removal of the iodine atom from this compound to yield 1,3-di-tert-butylbenzene (B94130) is a key reductive transformation.

Several methodologies can be employed for the dehalogenation of aryl iodides, although specific studies focusing solely on this compound are not extensively documented. General methods applicable to this transformation include:

Catalytic Hydrogenation: This is a common method for the reduction of aryl halides. The reaction typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas, transfer hydrogenation agents like formic acid or ammonium (B1175870) formate). The process involves the oxidative addition of the aryl iodide to the metal surface, followed by hydrogenolysis. The general success of heterogeneous catalysts has been demonstrated in the hydrogenation of other cyclic compounds. nih.gov

Metal/Acid and Dissolving Metal Reductions: Classical methods using metals like zinc or tin in the presence of an acid can effectively reduce aryl halides. Dissolving metal reductions, such as sodium in liquid ammonia, also achieve this transformation.

Hydride Reagents: Strong hydride donors, such as lithium aluminum hydride (LiAlH₄), can reduce aryl halides, although these reactions can sometimes require harsh conditions.

The selection of a specific method would depend on the desired functional group tolerance and reaction conditions.

Role of this compound as a Precursor to Hypervalent Iodine Reagents

One of the most significant applications of this compound is its use as a starting material for the synthesis of hypervalent iodine reagents. diva-portal.org These compounds, where the iodine atom exceeds the standard octet of electrons, are powerful and environmentally benign oxidizing agents in modern organic synthesis. nih.govwikipedia.orgchim.it The bulky tert-butyl groups often confer advantageous properties to the resulting reagents, such as improved solubility in organic solvents and modified reactivity. nsf.govacs.org

The oxidation of the iodine center in this compound provides access to both iodine(III) and iodine(V) species.

Iodine(III) Reagents: The oxidation of iodoarenes is a standard method for preparing hypervalent iodine(III) compounds. organic-chemistry.orgarkat-usa.org For example, reacting this compound with peracids or other strong oxidants in the presence of acetic acid or trifluoroacetic acid yields the corresponding diacetoxy- or bis(trifluoroacetoxy)iodo derivatives. organic-chemistry.orgmdpi.com

ArI + 2 CH₃COOH + [O] → ArI(OAc)₂ + H₂O

These iodine(III) compounds, such as (diacetoxyiodo)arenes (PIDA) and [bis(trifluoroacetoxy)iodo]arenes (PIFA), are versatile oxidants themselves and serve as precursors for other reagents. chim.itarkat-usa.orgtandfonline.com They can also be converted into other useful iodine(III) species like [hydroxy(tosyloxy)iodo]arenes (HTIB or Koser's reagent) through ligand exchange. arkat-usa.org

Iodine(V) Reagents: Further oxidation of the corresponding iodoso- or iodyl-precursors leads to iodine(V) reagents. A key example is the family of o-iodoxybenzoic acids (IBX). While this compound itself cannot form an IBX analogue directly due to the meta-substitution, its isomers can. For instance, the sterically hindered catalyst 3,5-di-tert-butyl-2-iodobenzoic acid is used to generate 3,5-di-tert-butyl-2-iodoxybenzoic acid (DTB-IBX) in situ. nsf.gov This analogue demonstrates how the tert-butyl groups can be used to create modified IBX derivatives with enhanced solubility and specific reactivity for the oxidation of alcohols and other substrates. nsf.gov

| Reagent Class | General Structure | Typical Synthesis from ArI | Key Applications |

|---|---|---|---|

| (Diacetoxyiodo)arenes (PIDA type) | ArI(OAc)₂ | Oxidation with peracid in acetic acid organic-chemistry.orgmdpi.com | Oxidation of alcohols and amines, oxidative cyclizations chim.ittandfonline.com |

| [Bis(trifluoroacetoxy)iodo]arenes (PIFA type) | ArI(OCOCF₃)₂ | Oxidation with oxidant in trifluoroacetic acid organic-chemistry.org | Oxidative rearrangements, dearomatization arkat-usa.org |

| [Hydroxy(tosyloxy)iodo]arenes (Koser's Reagent type) | ArI(OH)OTs | Ligand exchange from ArI(OAc)₂ with p-toluenesulfonic acid arkat-usa.org | Oxidative functionalization of ketones and alkynes organic-chemistry.org |

| Iodoxyarenes (IBX type) | ArIO₂ | Oxidation of the corresponding 2-iodobenzoic acid with Oxone wikipedia.org | Selective oxidation of alcohols to aldehydes/ketones nih.govnsf.gov |

The mechanisms of reactions involving hypervalent iodine reagents are a subject of extensive study. The reactivity patterns are often compared to those of transition metals, involving processes like ligand exchange and reductive elimination. acs.org

Iodine(V)-Mediated Oxidations: In oxidations utilizing IBX and its analogues, the mechanism for alcohol oxidation is proposed to initiate with a benzylic hydrogen atom abstraction by the I=O bond. nsf.gov This can be followed by a single-electron transfer (SET) process, generating key intermediates that lead to the final oxidized product (e.g., an aldehyde or ketone) and regenerate the iodine(V) catalyst for subsequent cycles. nsf.gov

Iodine(III)-Mediated Functionalizations: Iodine(III) reagents are excellent electrophiles and oxidizing agents. wikipedia.org Their reactions often proceed through several key steps:

Ligand Exchange: The substrate (e.g., an alcohol or enolate) displaces one of the ligands on the iodine(III) center.

Reductive Elimination: The newly formed intermediate undergoes reductive elimination, forming a new bond in the substrate and reducing the iodine from I(III) to I(I) (an aryl iodide). acs.orgnih.gov

These reagents are also crucial as terminal oxidants in transition metal-catalyzed C-H functionalization reactions. mdpi.com In these cycles, the hypervalent iodine compound reoxidizes the active metal catalyst (e.g., Pd(II) to Pd(IV)), allowing the catalytic cycle to continue. mdpi.com

| Mechanistic Step | Description | Associated Reagent Type | Reference |

|---|---|---|---|

| Ligand Exchange | A substrate or ligand replaces an existing ligand on the iodine center. | Iodine(III) and Iodine(V) | acs.org |

| Reductive Elimination | Formation of a new bond with concomitant reduction of the iodine center (e.g., I(III) → I(I)). | Iodine(III) | acs.orgnih.gov |

| Hydrogen Atom Abstraction | Initiation of oxidation by abstraction of a H-atom from the substrate. | Iodine(V) (e.g., IBX analogues) | nsf.gov |

| Single-Electron Transfer (SET) | Electron transfer between the substrate and the iodine reagent, often involving radical intermediates. | Iodine(V) | nsf.gov |

Computational Chemistry Approaches to Reaction Mechanism and Selectivity

Computational chemistry offers a molecular-level understanding of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, computational approaches are invaluable for dissecting the profound influence of its sterically demanding architecture on its reactivity.

Density Functional Theory (DFT) Calculations for Investigating Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and energetics of molecules. It would be the ideal tool to map out the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, DFT can delineate the most favorable reaction pathways.

Theoretical Analysis of Steric Hindrance Effects on Transition State Structures and Reactivity

The two tert-butyl groups in this compound exert significant steric hindrance, which is expected to play a critical role in controlling its reactivity and the geometry of its transition states. A theoretical analysis would involve optimizing the geometries of transition states for various reactions and quantifying the steric strain.

Computational techniques can visualize and quantify the steric congestion around the reactive iodine center. This analysis would explain why certain reaction pathways are disfavored and how the bulky substituents can be leveraged to achieve high selectivity. For example, the steric bulk would likely influence the angle of approach of incoming reagents and the stability of the resulting transition state complexes. A lack of published research in this specific area prevents a detailed discussion of these effects.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

In reactions where multiple isomers can be formed, predicting the regioselectivity and stereoselectivity is a key challenge. Computational models can predict these outcomes by comparing the activation energies of the different pathways leading to the various products. The lower the energy barrier, the more favored the formation of that particular isomer.

For this compound, this would be particularly relevant in reactions such as metal-catalyzed C-H activation or functionalization, where the substitution pattern of the product is determined by a complex interplay of electronic and steric factors. A thorough computational study would provide a predictive framework for designing selective transformations. Unfortunately, the absence of such dedicated studies in the public domain means that a detailed predictive model for this compound has not been established.

Applications of 1,3 Di Tert Butyl 5 Iodobenzene As a Key Synthetic Intermediate in Specialized Research Fields

Building Blocks for Complex Organic Molecular Architectures

Advanced Materials Science and Engineering

Synthesis of π-Conjugated Systems for Organic Electronics

The extensive π-conjugated system of terphenyl derivatives makes them suitable for a range of optical applications. wikipedia.org 1,3-Di-tert-butyl-5-iodobenzene is a valuable precursor for the synthesis of m-terphenyls, a class of π-conjugated molecules with applications in organic electronics. wikipedia.orgnih.govnih.gov The bulky 3,5-di-tert-butylphenyl group can be readily introduced into larger conjugated systems through cross-coupling reactions involving the carbon-iodine bond.

A primary method for constructing these systems is the Suzuki cross-coupling reaction. nih.gov For instance, m-terphenyl (B1677559) derivatives can be synthesized by coupling a substituted arylboronic acid with an aryl halide, such as this compound, in the presence of a palladium catalyst. nih.govgoogle.com The bulky tert-butyl groups on the resulting terphenyl scaffold provide steric hindrance that can influence the molecule's conformation and packing in the solid state, which are critical parameters for tuning the performance of organic electronic devices. These bulky groups can prevent undesired intermolecular interactions and enhance the solubility of the final materials.

Development of Functionalized Polymers and Oligomers (e.g., OLEDs, OFETs, OPVs)

The tailored properties of π-conjugated systems derived from this compound make them attractive for incorporation into functionalized polymers and oligomers for various organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.comresearchgate.net

In the context of OLEDs, m-terphenyl derivatives featuring specific heterocyclic substituents have been developed as electron transport and/or electron injection materials. google.com For example, compounds incorporating 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) units attached to an m-terphenyl core have been synthesized. google.com These materials exhibit good electron affinity and low Highest Occupied Molecular Orbital (HOMO) energy levels, which facilitate efficient hole blocking. google.com The synthetic strategy often involves a Suzuki coupling reaction where a boronic ester derivative of benzene (B151609) is coupled with a halogenated aromatic heterocycle, with the 3,5-di-tert-butylphenyl group being a potential substituent on one of the aromatic rings. The flexibility, lightweight nature, and potential for low-cost production of these polymer-based devices make them a significant shift from traditional silicon-based electronics. ossila.com

The general structure of such m-terphenyl derivatives for OLEDs can be represented as follows:

| Core Structure | Heterocyclic Substituent (A, B) | Potential Substituents (R, R1, R2) |

| m-terphenyl | 1,3,4-oxadiazole, 1,2,4-triazole | H, halo, cyano, alkyl, aryl, etc. |

This table illustrates the general design of m-terphenyl derivatives for OLED applications, where the core can be functionalized with various substituents to tune electronic properties. google.com

Ligand Synthesis and Design in Catalysis

Preparation of Sterically Demanding Ligands for Transition Metal Catalysis

The 3,5-di-tert-butylphenyl moiety, readily available from this compound, is a cornerstone in the design of sterically demanding ligands for transition metal catalysis. The bulky tert-butyl groups create a defined steric pocket around a metal center, which can be used to control the number and orientation of substrates binding to the metal, influence the regioselectivity and stereoselectivity of catalytic reactions, and stabilize reactive metal complexes. nih.gov

By employing cross-coupling reactions, such as Suzuki or Sonogashira couplings, the 3,5-di-tert-butylphenyl group can be attached to various coordinating atoms (e.g., phosphorus, nitrogen, sulfur) to generate a wide array of bulky monodentate or bidentate ligands. For example, phosphine (B1218219) ligands bearing one or more 3,5-di-tert-butylphenyl substituents are used to enhance the activity and selectivity of palladium-catalyzed cross-coupling reactions. The steric bulk of these ligands promotes the reductive elimination step and can prevent the formation of undesired side products.

Isotopic Labeling and Tracer Studies

Utility in Radiopharmaceutical Chemistry (e.g., incorporating I-125 or I-131) for Diagnostic and Mechanistic Studies

The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radioiodinated compounds for use in nuclear medicine. mdpi.com The radioisotopes of iodine, particularly Iodine-125 (I-125) and Iodine-131 (I-131), are widely used in diagnostic imaging and radiotherapy. nih.gov I-125 is a gamma emitter used for single-photon emission computed tomography (SPECT) and as a label in radioimmunoassays, while I-131 is a beta and gamma emitter used for both imaging and therapy of conditions such as thyroid cancer and neuroendocrine tumors. nih.govizotop.hu

The synthesis of radioiodinated molecules from this compound can be achieved through isotopic exchange reactions. In this process, the stable iodine atom in the molecule is replaced with a radioactive isotope, such as I-125 or I-131, typically by heating the precursor with a solution of sodium iodide containing the desired radioisotope. nih.gov The resulting radiolabeled compound retains the biological targeting properties of the parent molecule, allowing for its use as a tracer in diagnostic imaging or for targeted delivery of radiation in therapy. The metabolic stability of the carbon-iodine bond is a crucial factor in the design of these radiopharmaceuticals. nih.gov

The choice of iodine isotope depends on the intended application:

| Iodine Isotope | Half-life | Primary Emissions | Medical Application |

| I-123 | 13.22 hours | Gamma (159 keV) | SPECT Imaging |

| I-125 | 59.4 days | Gamma (35 keV), Auger electrons | SPECT, Radioimmunoassays, Brachytherapy |

| I-131 | 8.02 days | Beta (606 keV), Gamma (364 keV) | Radiotherapy, SPECT Imaging |

This table summarizes the properties and applications of common iodine radioisotopes used in nuclear medicine. nih.govresearchwithrutgers.com

The development of radiopharmaceuticals based on precursors like this compound allows for detailed mechanistic studies of biological processes and the development of targeted diagnostic and therapeutic agents. researchwithrutgers.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1,3 Di Tert Butyl 5 Iodobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,3-Di-tert-butyl-5-iodobenzene, ¹H and ¹³C NMR, along with two-dimensional methods, offer a comprehensive view of its atomic arrangement and the electronic environment of its nuclei.

¹H NMR, ¹³C NMR, and Two-Dimensional NMR Techniques

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the symmetry of the molecule simplifies the observed signals. The two tert-butyl groups are chemically equivalent, resulting in a single, intense singlet for the 18 protons of these groups. The aromatic protons, due to their distinct positions relative to the iodine and tert-butyl substituents, exhibit separate signals. The proton at the C2 position typically appears as a triplet, while the protons at the C4 and C6 positions are equivalent and appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further evidence of the molecule's structure. Due to the molecule's symmetry, only a few distinct carbon signals are observed. The carbon atoms of the two equivalent tert-butyl groups give rise to two signals: one for the quaternary carbons and another for the methyl carbons. The aromatic region shows four distinct signals corresponding to the carbon attached to iodine (C-I), the carbons bearing the tert-butyl groups (C-tBu), the carbon between the two tert-butyl groups (C2-H), and the carbons adjacent to the iodine (C4/C6-H). The chemical shift of the carbon atom bonded to the iodine is significantly influenced by the heavy atom effect of iodine.

Two-Dimensional NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the assignments made from one-dimensional spectra. A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, solidifying the structural elucidation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H (C2-H) | ~7.5 (t) | ~122 |

| Aromatic-H (C4/6-H) | ~7.3 (d) | ~133 |

| tert-butyl-H | ~1.3 (s) | ~31 (CH₃) |

| Aromatic-C (C1-I) | - | ~95 |

| Aromatic-C (C3/5-tBu) | - | ~152 |

| tert-butyl-C | - | ~35 (quaternary) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, which has a molecular formula of C₁₄H₂₁I, the molecular weight is approximately 316.22 g/mol . aaronchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 316. A prominent fragmentation pattern involves the loss of a methyl group (CH₃) from one of the tert-butyl groups to form a stable tertiary carbocation, resulting in a peak at m/z 301 (M-15). Subsequent loss of the entire tert-butyl group would lead to a peak at m/z 259 (M-57). Another significant fragmentation pathway is the cleavage of the C-I bond, which would produce a fragment at m/z 189, corresponding to the 1,3-di-tert-butylphenyl cation, and a peak for the iodine cation at m/z 127. A study involving the reaction of 1,3,5-tri-tert-butylbenzene (B73737) identified this compound as a product, with a reported molecular ion peak at m/z 316 and a base peak at m/z 301, corresponding to the loss of a methyl group. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

|---|---|

| 316 | [M]⁺ |

| 301 | [M - CH₃]⁺ |

| 259 | [M - C(CH₃)₃]⁺ |

| 189 | [C₁₄H₂₁]⁺ |

| 127 | [I]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the tert-butyl groups will appear in the region of 2960-2850 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹. The bending vibrations of the methyl groups within the tert-butyl substituents will give rise to strong absorptions around 1465 cm⁻¹ and 1365 cm⁻¹ (characteristic of the tert-butyl group). The C-C stretching vibrations of the benzene (B151609) ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, although it may be weak. Out-of-plane C-H bending vibrations of the substituted benzene ring will also be present in the fingerprint region (below 1000 cm⁻¹), providing further structural information.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring and the C-C stretching of the tert-butyl groups are expected to be strong in the Raman spectrum. The C-I stretching vibration may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (tert-butyl) | 2960-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| CH₃ Bending (tert-butyl) | ~1465 and ~1365 |

Future Research Directions and Emerging Trends in the Chemistry of Bulky Iodoarenes

Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The steric hindrance imposed by the two tert-butyl groups in 1,3-di-tert-butyl-5-iodobenzene makes traditional cross-coupling reactions challenging. Future research is intensely focused on creating novel catalytic systems that can operate efficiently with such sterically demanding substrates. The key to high catalytic activity often lies in the design of the catalyst's ligand sphere.

Research has shown that catalysts with bulky, electron-donating ligands are particularly effective. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands, such as acenaphthoimidazolylidene, have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions of sterically hindered aryl halides, delivering di-, tri-, and even tetra-ortho-substituted biaryls in excellent yields with low catalyst loadings. organic-chemistry.org The "flexible steric bulk" and strong σ-donor properties of these NHC ligands are crucial for their high performance. organic-chemistry.org Similarly, for C-N coupling reactions, which are notoriously difficult with hindered partners, newly designed pyrrole-ol ligands for copper catalysts have enabled the unprecedented coupling of ortho,ortho′-disubstituted aryl iodides with bulky primary amines and anilines. nih.gov Such systems promote oxidative addition even with sterically congested electrophiles, a critical step in the catalytic cycle. nih.gov

The development of dual-catalytic systems, for example combining nickel and cobalt catalysts, also represents a promising frontier for cross-electrophile couplings involving bulky aryl halides. bohrium.com This approach allows for the rational optimization of reactions by adjusting the relative loadings of the two catalysts to match the activation rates of the aryl and alkyl electrophiles. bohrium.comsemanticscholar.org For carbonylative cross-couplings, which form valuable aryl ketones, commercially available catalysts like PEPPSI-IPr have proven effective for hindered ortho-disubstituted aryl iodides, outperforming traditional phosphine-based catalysts. nih.gov

These advanced catalytic systems are directly applicable to transformations involving this compound, opening avenues for the synthesis of complex, multi-substituted aromatic structures that were previously inaccessible.

| Reaction Type | Catalyst System | Key Features | Applicable Substrates | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Acenaphthoimidazolylidene Palladium Complexes | Highly active for sterically hindered substrates; low catalyst loading. | Di-, tri-, and tetra-ortho-substituted aryl bromides/chlorides. | organic-chemistry.org |

| C-N Coupling (Amination) | Copper/Pyrrole-ol Ligand | Enables coupling of ortho,ortho'-disubstituted aryl iodides with hindered amines. | 2,6-dimethyl-iodobenzene, 2,6-diisopropylaniline. | nih.gov |

| Carbonylative Suzuki-Miyaura Coupling | PEPPSI-IPr | Efficiently promotes coupling of hindered ortho-disubstituted aryl iodides. | 2-Iodo-m-xylene and various aryl boronic acids. | nih.gov |

| Cross-Electrophile Coupling | Dual Nickel and Cobalt Catalysis | Couples aryl halides with alkyl halides; optimizable by catalyst ratio. | Di-ortho-substituted aryl iodides and complex, drug-like aryl halides. | bohrium.com |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The optimization of reaction conditions for sterically hindered substrates like this compound is often a labor-intensive process. High-Throughput Experimentation (HTE) and automated synthesis platforms are emerging as transformative tools to accelerate this discovery phase. nih.gov These technologies allow for a large number of experiments to be run in parallel, rapidly screening variables such as catalysts, ligands, solvents, bases, and temperature. nih.govnih.gov

For example, HTE coupled with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can evaluate thousands of unique reaction conditions in a short period. nih.govacs.org This approach has been successfully used to optimize Nucleophilic Aromatic Substitution (SNAr) reactions, generating comprehensive data "heat maps" that identify the most promising conditions for scale-up in continuous flow reactors. nih.govacs.org Similarly, HTE has been instrumental in optimizing catalyst loadings for dual-catalytic cross-electrophile couplings of medicinally relevant aryl halides, demonstrating its power for complex systems. semanticscholar.org

Automated synthesis platforms, sometimes dubbed "chemputers," further digitize the synthesis process. nih.gov These robotic systems can perform multi-step syntheses, including iterative cross-couplings, purifications, and analysis with minimal human intervention. escholarship.orgrsc.org By employing building blocks with protecting groups like MIDA boronates, complex molecules can be assembled in a modular and programmable fashion, analogous to peptide synthesis. escholarship.org This technology dramatically increases research productivity and allows for the exploration of vast areas of chemical space, which is critical for creating libraries of complex molecules based on scaffolds like this compound. nih.govescholarship.org

| Stage | Technology | Function | Benefit for Bulky Iodoarenes | Reference |

|---|---|---|---|---|

| Reaction Screening | High-Throughput Experimentation (HTE) in microtiter plates | Parallel screening of hundreds/thousands of reaction conditions (catalysts, solvents, bases). | Rapidly identifies optimal conditions for challenging couplings. | semanticscholar.orgnih.gov |

| Rapid Analysis | Mass Spectrometry (e.g., DESI-MS) | High-speed analysis of reaction outcomes from HTE plates. | Eliminates the bottleneck of traditional analysis methods. | acs.org |

| Automated Synthesis | Robotic liquid handlers and flow reactors | Performs multi-step, iterative reactions and purifications automatically. | Enables library synthesis and exploration of derivatives. | escholarship.orgrsc.org |

| Process Optimization | Continuous Flow Chemistry | Translates optimized batch conditions to a continuous, scalable process. | Improves safety, efficiency, and control over reactions. | nih.gov |

Exploration of Unconventional Reactivity Modes and Novel Synthetic Utility

Beyond traditional cross-coupling, the unique electronic properties of the carbon-iodine bond in bulky iodoarenes are being harnessed for unconventional transformations. A significant area of this research is the chemistry of hypervalent iodine. princeton.edu The iodine atom in iodoarenes can be oxidized to a hypervalent state (I(III) or I(V)), creating reagents with reactivity similar to heavy metals like lead and mercury but without their toxicity. princeton.edue-bookshelf.de

Compounds like this compound are excellent precursors for generating hypervalent iodine reagents such as (diacetoxyiodo)arenes (ArI(OAc)₂) and diaryliodonium salts ([Ar₂I]⁺). diva-portal.orgorganic-chemistry.org These reagents are powerful and selective oxidizing agents and efficient sources for transferring aryl groups to a wide range of nucleophiles, often under metal-free conditions. princeton.edue-bookshelf.de The high leaving group ability of the iodoarene moiety (estimated to be 10⁶ times greater than triflate) is the key to this reactivity. princeton.edu This opens up pathways for C-C and C-heteroatom bond formation that are orthogonal to transition metal catalysis.

For example, diaryliodonium salts derived from bulky iodoarenes can be used for the α-arylation of carbonyl compounds. scripps.edu Furthermore, the development of reagents like cyanobenziodoxoles and sulfonyliminoiodanes allows for specialized group transfers, such as cyanation and amidation. princeton.edu The exploration of these reactivity modes significantly expands the synthetic utility of this compound, transforming it from a simple coupling partner into a versatile synthon for complex molecular construction.

| Hypervalent Iodine Reagent Class | General Structure | Synthetic Application | Key Advantage | Reference |

|---|---|---|---|---|

| (Diacetoxyiodo)arenes | ArI(OAc)₂ | Oxidation of alcohols and phenols; precursor to other I(III) reagents. | Mild, selective oxidant; readily prepared from iodoarenes. | organic-chemistry.org |

| Diaryliodonium Salts | [Ar₂I]⁺X⁻ | Electrophilic arylation of C- and heteroatom nucleophiles. | Metal-free arylation; excellent leaving group ability. | princeton.eduscripps.edu |

| Alkynyl(aryl)iodonium Salts | [Ar(C≡R)I]⁺X⁻ | Electrophilic alkynylation. | Transfers alkyne groups to soft nucleophiles. | princeton.edu |

| Iodonium (B1229267) Ylides | ArI=CR₂ | Carbene transfer reactions. | Generates carbenes for cyclopropanation and insertion reactions. | e-bookshelf.de |

Advances in Sustainable and Environmentally Benign Synthesis of Complex Aryl Halides

In line with the principles of green chemistry, a major trend is the development of sustainable methods for both the synthesis and transformation of complex aryl halides. humanjournals.com This involves minimizing waste, reducing reliance on hazardous solvents and reagents, and improving energy efficiency. humanjournals.comacs.org

One promising approach is the use of mechanochemistry, where reactions are conducted in a ball mill under solvent-free conditions. acs.org This technique has been successfully applied to the radical reduction of aryl halides and for transition-metal-catalyzed reactions like Sonogashira couplings, often with reduced reaction times and simplified workups. acs.orgmdpi.com Another strategy is the replacement of traditional volatile organic solvents with more environmentally benign media. For instance, Suzuki-Miyaura couplings have been performed using quartz sand as a recyclable solid-phase medium, eliminating the need for bulk liquid solvents and allowing for easier product purification. acs.org

The development of more sustainable halogenation methods is also critical. Greener protocols using peroxide-bromide systems, which can be modulated by light, offer selective side-chain or core halogenation while avoiding stoichiometric byproducts associated with traditional reagents like molecular bromine. nih.gov Furthermore, there is a push towards using catalysts based on earth-abundant and less toxic metals, such as copper and nickel, as alternatives to precious metals like palladium. nih.gov These advances are crucial for the large-scale, environmentally responsible production and use of valuable building blocks like this compound.

| Strategy | Description | Example Application | Environmental Benefit | Reference |

|---|---|---|---|---|

| Mechanochemistry | Performing reactions by grinding solids together in a ball mill. | Solvent-free radical reduction of aryl halides; Sonogashira coupling. | Eliminates solvent waste; can reduce reaction times and energy input. | acs.orgmdpi.com |

| Alternative Media | Replacing traditional organic solvents with sustainable alternatives. | Suzuki-Miyaura coupling in a recyclable quartz sand medium. | Reduces reliance on volatile organic compounds; simplifies purification. | acs.org |

| Greener Reagents | Using less hazardous and more atom-economical reagents. | Aryl bromination using peroxide-bromide systems instead of Br₂. | Avoids toxic reagents and minimizes stoichiometric waste. | nih.gov |

| Earth-Abundant Metal Catalysis | Employing catalysts based on metals like copper or nickel. | Copper-catalyzed C-N coupling reactions. | Reduces reliance on expensive and rare precious metals like palladium. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Di-tert-butyl-5-iodobenzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, describes the use of tert-butyldimethylchlorosilane for protecting hydroxyl groups during multi-step synthesis, with yields optimized through column chromatography (hexane-ethyl acetate gradients) and catalytic systems like Pd(PPh₃)₄ . Reaction efficiency can be improved by optimizing temperature (e.g., 70–80°C for Suzuki couplings) and stoichiometric ratios of boronic acids to aryl halides .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H-NMR (270 MHz, CDCl₃) to confirm substitution patterns (e.g., δ 7.47 ppm for aromatic protons adjacent to iodine) .

- IR spectroscopy : Peaks at 1255 cm⁻¹ (Si–C) and 838 cm⁻¹ (Si–CH₃) for silyl-protected intermediates .

- Chromatography : Silica-gel column chromatography with hexane/ethyl acetate gradients for purification .

- Physical properties : Density (1.291 g/cm³) and boiling point (284.03°C) from experimental data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Use PPE (gloves, goggles) due to H315 (skin irritation) and H335 (respiratory irritation) hazards .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation if inhaled .

- Storage : In airtight containers away from oxidizers, with ventilation to prevent vapor accumulation .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tert-butyl groups create steric hindrance, slowing down meta-substitution. Researchers can study this via:

- Competitive experiments : Comparing reaction rates with less hindered analogues (e.g., iodobenzene).

- DFT calculations : Modeling electron density maps to predict regioselectivity .

- Kinetic analysis : Monitoring reaction progress under varying temperatures and catalyst loads (e.g., PdCl₂(dppf)₂ in DMF at 105°C) .

Q. What computational methods are suitable for studying the electronic effects of the tert-butyl and iodine substituents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of iodine and tert-butyl groups.

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to predict electrophilic attack sites .

- Benchmarking : Validate computational results against experimental IR/NMR data (e.g., C–I stretching modes in IR) .

Q. How can conflicting NMR data on the regioselectivity of electrophilic substitution in this compound be resolved?

- Methodological Answer :

- Isotopic labeling : Introduce deuterium at specific positions to track substitution patterns.

- Variable Temperature NMR : Detect dynamic effects or conformational changes influencing chemical shifts.

- Comparative analysis : Cross-reference with historical data (e.g., Burgers et al., 1956) on analogous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.